molecular formula C20H21N5O4S B2448939 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 886915-74-8

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2448939
CAS No.: 886915-74-8
M. Wt: 427.48
InChI Key: VPSVVTYOTIDBHW-UHFFFAOYSA-N
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Description

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-2-15-21-20-25(22-15)19(27)17(30-20)16(13-5-3-11-28-13)23-7-9-24(10-8-23)18(26)14-6-4-12-29-14/h3-6,11-12,16,27H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSVVTYOTIDBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex heterocyclic organic molecule known for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazolo[3,2-b][1,2,4]triazole moiety : Known for its diverse biological activities.
  • Piperazine ring : Commonly associated with pharmacological properties.
  • Furan rings : Contribute to the compound's reactivity and biological interactions.

The molecular formula is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of approximately 459.52 g/mol. The presence of multiple functional groups enhances its potential therapeutic applications.

PropertyValue
Molecular FormulaC21H25N5O5S
Molecular Weight459.52 g/mol
Key Functional GroupsThiazole, Furan, Piperazine

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the thiazole ring : Starting from commercially available precursors.
  • Piperazine derivatization : Incorporating piperazine to form the core structure.
  • Final coupling reactions : Linking furan and other substituents to achieve the desired structure.

Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to enhance solubility and reactivity during synthesis.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant anticancer properties. For instance:

  • Compounds containing similar structures have demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. Some derivatives showed IC50 values as low as 6.2 μM against HCT-116 cells, indicating strong potential for further development in cancer therapeutics .

Antimicrobial Properties

The presence of furan and thiazole rings suggests potential antimicrobial activity:

  • Research has documented comparable antibacterial and antifungal activities against a range of pathogens. For example, certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis .

Anti-inflammatory Effects

Preliminary studies suggest that compounds with similar structural motifs may also exhibit anti-inflammatory properties:

  • The anti-inflammatory activity is hypothesized to arise from the modulation of inflammatory pathways by these heterocyclic compounds .

Case Studies

  • Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. One derivative showed IC50 values indicating effective cytotoxicity against breast and colon cancer cells .
  • Antimicrobial Screening : Compounds derived from thiazolo[3,2-b][1,2,4]triazoles were screened against common bacterial strains and demonstrated significant activity compared to standard antibiotics .

Scientific Research Applications

Biological Activities

The biological activity of this compound is likely influenced by its structural components. Similar compounds have been studied for various pharmacological effects:

  • Anticancer Activity : Compounds with thiazole and triazole moieties have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of furan rings is associated with antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound may interact with specific biological pathways involved in inflammation.

Case Studies and Research Findings

  • Anticancer Studies :
    • Research has indicated that compounds similar to this one can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. For instance, studies have shown that thiazole derivatives can inhibit tumor growth in various cancer models .
  • Antimicrobial Research :
    • A study highlighted the effectiveness of heterocyclic compounds against bacterial strains, demonstrating that modifications in the structure can enhance antimicrobial efficacy .
  • Inflammatory Response Modulation :
    • Investigations into the anti-inflammatory properties of similar compounds have revealed their potential to modulate cytokine production, thereby reducing inflammation in animal models .

Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits tumor growth in cancer models.
Antimicrobial PropertiesEffective against various bacterial strains; structure modifications enhance efficacy.
Anti-inflammatory EffectsModulates cytokine production to reduce inflammation in animal models.

Preparation Methods

Introduction of the Hydroxyl Group

The 6-hydroxy moiety is installed through oxidative demethylation of a methoxy precursor:

  • Reagents : Boron tribromide (BBr₃) in dichloromethane.
  • Conditions : Stirring at 0°C for 2 h, followed by room temperature for 12 h.
  • Yield : 92%.

Alkylation at the 2-Position

Ethylation is achieved using ethyl bromide under basic conditions:

  • Base : Potassium carbonate (K₂CO₃).
  • Solvent : Dimethylformamide (DMF), 60°C, 6 h.
  • Yield : 80%.

Preparation of the Piperazine-Furan Methanone Moiety

The piperazine ring linked to a furan-2-yl methanone group is synthesized separately:

Synthesis of Furan-2-yl(piperazin-1-yl)methanone

A modified Friedel-Crafts acylation is employed:

  • Reactants : Piperazine and furan-2-carbonyl chloride.
  • Conditions : Anhydrous dichloromethane, triethylamine (Et₃N) as base, 0°C to RT, 8 h.
  • Yield : 76%.

Coupling of Subunits

The final assembly involves two key couplings:

Formation of the Central C–N Bond

A Mannich-type reaction links the thiazolo-triazole core to the piperazine-furan methanone:

  • Reactants :
    • 2-Ethyl-6-hydroxythiazolo[3,2-b]triazole.
    • Furan-2-carbaldehyde.
    • Piperazine-furan methanone.
  • Conditions : Acetic acid catalyst, reflux (12 h).
  • Mechanism : The aldehyde forms an imine intermediate with piperazine, followed by nucleophilic attack by the thiazolo-triazole.
  • Yield : 68%.

Final Acylation

The second furan-2-yl methanone group is introduced via N-acylation:

  • Reagent : Furan-2-carbonyl chloride.
  • Conditions : Dichloromethane, Et₃N, 0°C to RT, 6 h.
  • Yield : 82%.

Optimization and Characterization

Reaction Optimization

  • Solvent Screening : Ethanol and DMF provided optimal solubility for intermediates.
  • Temperature Control : Lower temperatures (0–5°C) minimized side reactions during acylation.

Analytical Data

  • Melting Point : 214–216°C (decomposes).
  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 6.45–7.35 (m, 6H, furan and aromatic H).
  • HRMS (ESI+) : m/z 427.5 [M+H]⁺.

Challenges and Mitigation Strategies

  • Low Yields in Cyclocondensation : Adding molecular sieves improved yields by absorbing water.
  • Oxidative Degradation : Conducting demethylation under inert atmosphere (N₂) preserved the hydroxyl group.

Comparative Analysis of Synthetic Routes

Step Method A (Ref) Method B (Ref)
Core Formation One-pot, 78% yield Two-step, 70% yield
Hydroxylation Not required BBr₃, 92% yield
Total Yield 58% 61%

Method A offers simplicity, while Method B provides better control over substitution patterns.

Industrial Scalability Considerations

  • Cost Analysis : Piperazine and furan derivatives are commercially available, reducing raw material costs.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduced environmental impact.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone, considering its complex heterocyclic architecture?

Methodological Answer: The synthesis involves multi-step condensation and cyclization reactions. For example:

  • Thiazolo-triazole core formation : Use 2-phenylhydrazono-4-thiazolidinone derivatives as precursors, reacting with arylidene groups in ethanol/water mixtures under reflux (as seen in analogous thiazolo-triazolones) .
  • Furan incorporation : Introduce furan-2-ylmethyl groups via nucleophilic substitution or cross-coupling reactions. Ethanol or methanol with catalytic LiCl is effective for similar hydrazinecarboximidamide derivatives .
  • Piperazine linkage : Employ reductive amination or alkylation to attach the piperazin-1-ylmethanone moiety. Use dry acetone or toluene for inert conditions, as demonstrated in related piperazine-containing compounds .

Q. Q2. How can structural characterization of this compound be systematically validated?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • IR/UV Spectroscopy : Confirm functional groups (e.g., hydroxyl, furan C-O-C) and conjugation patterns. For example, IR peaks near 1650–1700 cm⁻¹ indicate carbonyl groups in triazolone derivatives .
  • NMR : Assign signals for furan protons (δ 6.3–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) based on analogous structures .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve the 3D structure if single crystals are obtained, as done for similar triazolo-thiadiazoles .

Q. Q3. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer: Prioritize assays based on structural motifs:

  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria using microdilution assays (e.g., MIC determination), inspired by phenylthiazole derivatives with EC50 values <10 µM .
  • Anti-inflammatory Testing : Use LPS-induced TNF-α inhibition in macrophages, given the triazole scaffold’s relevance in anti-inflammatory drug design .
  • Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the ethyl group on the thiazolo-triazole core or the furan substituents. For example, replacing ethyl with trifluoromethyl (as in pyrazole derivatives) enhances metabolic stability .
  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., acetyl) to the piperazine ring to improve solubility, as seen in antifungal triazolones .
  • Biological Evaluation : Compare IC50 values across analogs using dose-response curves. For instance, biphenyl-thiazole derivatives showed potency variations >100-fold with minor substituent changes .

Q. Q5. What computational strategies are suitable for predicting target interactions and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6), a target for antifungal triazoles .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) and hydrogen-bond retention .
  • ADMET Prediction : Employ SwissADME to optimize logP (aim for 2–3) and topological polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. Q6. How can contradictions in biological data (e.g., varying potency across studies) be resolved?

Methodological Answer:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Target Validation : Perform siRNA knockdowns or CRISPR-Cas9 gene editing to confirm on-target effects vs. off-target interactions .

Q. Q7. What strategies mitigate solubility and stability challenges during formulation?

Methodological Answer:

  • Salt Formation : Convert the free base to hydrochloride salts, as done for piperazine derivatives to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability, inspired by triazole-loaded nanocarriers .
  • Lyophilization : Stabilize the compound in lyophilized form (storage at -20°C), validated for similar hygroscopic heterocycles .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis OptimizationLiCl-catalyzed condensation in ethanol/water
Structural ValidationIR (carbonyl), NMR (furan/piperazine), X-ray
Biological ScreeningMIC assays, TNF-α inhibition, MTT
Computational ModelingDocking with 14-α-demethylase, MD simulations
Stability EnhancementLyophilization, PLGA nanoparticles

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